molecular formula C₂¹³C₆H₁₅NO₆ B1151013 N-Acetyl-D-glucosamine-13C6

N-Acetyl-D-glucosamine-13C6

Cat. No.: B1151013
M. Wt: 227.16
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing N-Acetyl-D-glucosamine as a Fundamental Monosaccharide Derivative

N-Acetyl-D-glucosamine (GlcNAc) is a monosaccharide derivative of glucose, meaning it is a simple sugar with a specific chemical modification. medchemexpress.comtargetmol.comnih.gov Structurally, it is an amide formed between glucosamine (B1671600) and acetic acid. basys2.ca This compound is widely distributed in nature and serves as a fundamental building block for complex carbohydrates in a variety of organisms. nih.gov

GlcNAc is the monomeric unit of chitin (B13524), a polymer that forms the exoskeletons of insects and crustaceans and the cell walls of fungi. nih.govcaymanchem.com In mammals, GlcNAc is a key component of essential macromolecules such as glycoproteins, proteoglycans, and glycosaminoglycans (GAGs). nih.govmdpi.com These molecules are integral to the structure of connective tissues, cell surface receptors, and other critical biological structures. basys2.camdpi.com For instance, it is a basic component of hyaluronic acid found in skin and keratan (B14152107) sulfate (B86663) in cartilage and bone. basys2.ca

Within the cell, GlcNAc is a central metabolite in the hexosamine biosynthetic pathway (HBP). nih.gov This pathway is vital for producing UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used by enzymes to attach the sugar to proteins and lipids—a process known as glycosylation. nih.gov One such modification, O-GlcNAcylation, involves the attachment of a single GlcNAc molecule to serine or threonine residues of nuclear and cytoplasmic proteins, acting as a nutrient sensor and regulator of cellular processes like gene transcription and signaling. basys2.canih.gov

Principles and Advantages of Carbon-13 Isotopic Labeling in Metabolic Studies

Isotopic labeling is a technique used to track the passage of a molecule or its constituent atoms through a biological system. creative-proteomics.com This is achieved by replacing one or more atoms of the molecule with their isotope. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. While the vast majority of carbon in nature is carbon-12 (¹²C), about 1.1% is ¹³C. In ¹³C labeling, compounds are synthesized with a much higher proportion of ¹³C atoms at specific or all carbon positions.

The core principle of using ¹³C-labeled compounds in metabolic studies is that they behave chemically and biologically identically to their unlabeled counterparts. embopress.org However, the mass difference between ¹³C and ¹²C allows the labeled molecules and their metabolic products to be detected and distinguished from their natural-abundance counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The advantages of using stable isotopes like ¹³C are significant:

Safety : As ¹³C is non-radioactive, it is safe for use in a wide range of experiments, including those in whole organisms and even human subjects, without the risks associated with radioactive isotopes. embopress.orgnih.gov

Pathway Elucidation : By providing a ¹³C-labeled nutrient (a "tracer") to cells, researchers can follow the labeled carbon atoms as they are incorporated into various downstream metabolites. This allows for the mapping and confirmation of metabolic pathways. nih.govtandfonline.com

Metabolic Flux Analysis (MFA) : Isotope labeling is essential for MFA, a powerful technique that quantifies the rates (fluxes) of reactions within a metabolic network. tandfonline.commdpi.comvanderbilt.edu By analyzing the pattern of ¹³C distribution in metabolites over time, scientists can determine the activity of different pathways and how they change in response to various conditions. nih.govnih.gov

Differentiation of Metabolite Pools : Labeling helps distinguish between endogenous metabolites (those produced by the cell) and exogenous compounds taken up from the environment. tandfonline.com

Improved Compound Identification : The characteristic isotopic patterns created by ¹³C labeling can aid in the confident identification of unknown metabolites in complex biological samples. frontiersin.org

Role of N-Acetyl-D-glucosamine-13C6 as a Stable Isotope Tracer in Glycobiology and Metabolomics

This compound (¹³C₆-GlcNAc) is a specialized form of GlcNAc where all six carbon atoms of the glucose skeleton have been replaced with the ¹³C isotope. cymitquimica.com This "uniformly labeled" tracer is a powerful tool for investigating the specific metabolic fate of GlcNAc in cells. nih.gov

In glycobiology and metabolomics, ¹³C₆-GlcNAc serves several key roles:

Tracing the Hexosamine Biosynthetic Pathway (HBP) : When cells are supplied with ¹³C₆-GlcNAc, it enters the HBP salvage pathway. Researchers can then use mass spectrometry to track the incorporation of the ¹³C label into downstream metabolites of the pathway, such as GlcNAc-6-phosphate and the crucial end-product, UDP-GlcNAc. nih.govnih.gov This provides a direct view of the pathway's activity and its contribution to glycosylation.

Investigating Glycosylation Dynamics : The UDP-¹³C₆-GlcNAc formed from the tracer can be used by cells to create ¹³C-labeled glycoproteins and other glycoconjugates. This allows for the study of the synthesis and turnover rates of these complex molecules, offering insights into the regulation of protein modification.

Metabolic Fate Mapping : Studies have used ¹³C₆-GlcNAc to compare the metabolic fate of GlcNAc with that of glucose. For example, research has shown that ¹³C₆-GlcNAc is a potent source for labeling hexosamine pathway metabolites. nih.gov Dynamic tracing experiments can reveal the time-dependent effects of drugs or other perturbations on specific metabolic routes. ethz.ch For instance, one study used ¹³C₆-GlcNAc to show how an anti-tumor compound depleted key metabolites in the sialic acid biosynthesis pathway over 24 hours. ethz.ch

The use of ¹³C₆-GlcNAc allows for precise, quantitative measurements of metabolic flow, making it an invaluable asset in understanding the intricate network of sugar metabolism in both health and disease. nih.gov

Research Findings on ¹³C₆-GlcNAc Tracing

The following table summarizes findings from a study that used N-acetyl-D-[U-¹³C₆]glucosamine to trace its metabolic fate compared to [U-¹³C₆]glucose in cells.

Tracer UsedMetabolic PathwayKey Labeled Metabolites ObservedPrimary Research Observation
N-acetyl-D-[U-¹³C₆]glucosamineHexosamine Biosynthetic Pathway¹³C-labeled UDP-GlcNAcResulted in higher levels of labeled hexosamine pathway metabolites compared to glucose tracing. nih.gov
[U-¹³C₆]glucoseGlycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, TCA Cycle, Hexosamine Pathway¹³C-labeled Hexose-phosphate, Ribose-phosphate, Citrate, UDP-GlcNAcLabeled metabolites in multiple core pathways, demonstrating its central metabolic role. nih.gov

Table of Compounds

Properties

Molecular Formula

C₂¹³C₆H₁₅NO₆

Molecular Weight

227.16

Synonyms

2-(Acetylamino)-2-deoxy-D-glucose-13C6;  2-Acetamido-2-deoxy-D-glucose-13C6;  _x000B_NSC 524344-13C6; 

Origin of Product

United States

Synthetic Strategies and Chemoenzymatic Preparation of N Acetyl D Glucosamine 13c6

Methodologies for Uniform Carbon-13 Isotopic Enrichment

Achieving uniform carbon-13 (¹³C) isotopic enrichment in N-acetyl-D-glucosamine (GlcNAc) is paramount for its use as a tracer in metabolic studies. The primary strategies involve either biosynthetic or chemical synthesis approaches, starting with a fully ¹³C-labeled precursor.

One common and efficient method relies on the biological production of GlcNAc using microorganisms. Genetically engineered strains of E. coli or yeast can be cultured in a medium where the sole carbon source is uniformly ¹³C-labeled glucose ([U-¹³C]-glucose). humankinetics.com These microorganisms metabolize the labeled glucose, incorporating the ¹³C atoms into their metabolic pathways, including the hexosamine biosynthesis pathway which produces GlcNAc. This biosynthetic approach ensures that all six carbon atoms of the glucosamine (B1671600) backbone are derived from the labeled glucose, resulting in a high degree of uniform isotopic enrichment. acs.org

Chemical synthesis provides an alternative route to uniformly labeled GlcNAc. This typically begins with a commercially available, uniformly ¹³C-labeled starting material, such as [U-¹³C]-glucose. Through a series of chemical transformations, the hydroxyl group at the C2 position of the glucose is converted to an acetamido group. A key step in one described method involves the N-acetylation of labeled D-glucosamine hydrochloride. iaea.org This is achieved by neutralizing the glucosamine hydrochloride and then reacting it with acetic anhydride. iaea.org Careful control of reaction conditions, such as pH, temperature, and molar ratios of reactants, is crucial to maximize the yield of the desired N-acetylated product. iaea.org

The choice between biosynthetic and chemical methods often depends on factors such as the desired scale of production, cost, and the availability of starting materials and specialized equipment.

Precursor Design and Stereochemical Control in Labeled Analog Synthesis

The synthesis of N-Acetyl-D-glucosamine-¹³C₆ necessitates careful precursor design and stringent stereochemical control to ensure the final product possesses the correct D-configuration and the desired anomeric form. The stereochemistry of the starting material, typically D-glucose, dictates the stereochemistry of the final product.

In chemical synthesis, protecting group strategies are essential to prevent unwanted side reactions and to direct reactions to specific positions on the monosaccharide ring. For instance, the synthesis of glycosides often involves the use of protecting groups to control the stereochemical outcome of the glycosylation reaction. nih.gov The choice of protecting groups can influence the reactivity of the hydroxyl groups and the stereoselectivity of the glycosidic bond formation. nih.gov

Stereochemical control is also critical during the introduction of the N-acetyl group. The conversion of the C2 hydroxyl group to an acetamido group must proceed without altering the stereocenters of the sugar backbone. This is typically achieved through well-established reaction sequences that proceed with retention or predictable inversion of configuration.

Enzymatic Approaches for GlcNAc-¹³C₆ Derivatization

Chemoenzymatic methods offer a powerful and highly specific approach for the synthesis and derivatization of N-Acetyl-D-glucosamine-¹³C₆. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often circumventing the need for complex protecting group manipulations required in purely chemical syntheses. manchester.ac.ukasm.org

For instance, enzymes can be employed for the N-acylation step. While chemical N-acetylation is common, enzymatic methods can offer greater specificity and milder reaction conditions. manchester.ac.uk Furthermore, enzymes like GlcNAc 2-epimerase can be used to convert GlcNAc to N-acetyl-D-mannosamine (ManNAc), a precursor for the synthesis of sialic acids. asm.orgnih.gov This enzymatic epimerization is a key step in the chemoenzymatic production of various important glycoconjugates. asm.org

Enzymatic synthesis can also be used to build more complex oligosaccharides using GlcNAc-¹³C₆ as a building block. Glycosyltransferases can specifically transfer the labeled GlcNAc unit to an acceptor molecule, allowing for the synthesis of well-defined, isotopically labeled oligosaccharides. nih.gov This approach is invaluable for studying protein-carbohydrate interactions and the biosynthesis of complex glycans. nih.gov

Purification and Validation of Synthesized N-Acetyl-D-glucosamine-¹³C₆ for Research Applications

Following synthesis, rigorous purification and validation are essential to ensure the high purity and isotopic enrichment of N-Acetyl-D-glucosamine-¹³C₆ required for research applications.

Purification: Purification is typically achieved using chromatographic techniques. Ion-exchange chromatography can be effective for separating the desired product from charged starting materials and byproducts. chemicalbook.com Column chromatography on silica (B1680970) gel is also a common method for purifying carbohydrate derivatives. nih.gov The choice of the chromatographic method and the solvent system is optimized to achieve the best separation.

Validation: A combination of analytical techniques is employed to validate the identity, purity, and isotopic enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and stereochemistry of the synthesized compound. chemicalbook.comspectrabase.combmrb.ioresearchgate.net The ¹³C NMR spectrum will show signals for all six carbon atoms, and their chemical shifts can be compared to those of an unlabeled standard. The presence of ¹³C-¹³C coupling patterns can further confirm the uniform labeling. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the level of isotopic enrichment. acs.orgnih.gov For N-Acetyl-D-glucosamine-¹³C₆, the molecular weight will be increased by six mass units compared to the unlabeled compound. High-resolution mass spectrometry can provide a precise mass measurement, further confirming the elemental composition. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of carbohydrates after derivatization. acs.orgnih.gov

Purity Analysis: The purity of the final product is often assessed by high-performance liquid chromatography (HPLC) or by the absence of impurity signals in the NMR spectra.

The combination of these purification and validation methods ensures that the synthesized N-Acetyl-D-glucosamine-¹³C₆ is of high quality and suitable for its intended use in sensitive research applications.

Data Table: Analytical Validation of N-Acetyl-D-glucosamine-¹³C₆

Analytical TechniqueParameter MeasuredExpected Result for N-Acetyl-D-glucosamine-¹³C₆
¹³C NMR Spectroscopy Chemical Shifts and CouplingA distinct signal for each of the six carbon atoms, shifted from standard values due to isotopic effects, with observable ¹³C-¹³C coupling.
¹H NMR Spectroscopy Chemical Shifts and CouplingA proton spectrum consistent with the structure of N-acetyl-D-glucosamine, with splitting patterns influenced by coupling to ¹³C.
Mass Spectrometry Molecular Ion (M+)A molecular ion peak at m/z corresponding to the mass of the fully ¹³C-labeled compound (C₆H₁₅NO₆ where all C are ¹³C).
High-Resolution MS Exact MassAn exact mass measurement that confirms the elemental formula with six ¹³C atoms.
HPLC PurityA single major peak indicating high purity.

Advanced Analytical Methodologies Leveraging N Acetyl D Glucosamine 13c6

Mass Spectrometry-Based Isotopomer Analysis

Mass spectrometry (MS) is a cornerstone technique for metabolomic and proteomic studies. The use of N-Acetyl-D-glucosamine-13C6 enhances the capabilities of MS by allowing for precise tracking and quantification of the labeled molecule and its downstream metabolites.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique used to separate and identify molecules in a complex mixture. In metabolic tracing studies, this compound is introduced to cells or organisms, and its metabolic fate is monitored over time. For instance, researchers have used N-acetyl-D-[UL-¹³C₆]glucosamine to probe the metabolism of synthetic sugar analogs in B16-F10 melanoma cells. researchgate.net By tracking the ¹³C label, they could observe the time-dependent effects of antitumor compounds on specific metabolic pathways. researchgate.net

The labeled GlcNAc is taken up by cells and enters the hexosamine biosynthesis pathway (HBP), where it can be converted into other essential biomolecules. A key metabolite in this pathway is Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the donor substrate for N- and O-linked glycosylation of proteins. mdpi.com Studies have successfully traced the incorporation of the ¹³C label from glucosamine (B1671600) into N-linked and O-linked glycans, providing direct evidence of the metabolic flux through these glycosylation pathways. researchgate.net In parasites like Toxoplasma gondii, the use of ¹³C₆-GlcNAc has been instrumental in studying the salvage pathways and the essentiality of specific enzymes, revealing that the parasite can salvage and utilize exogenous GlcNAc. biorxiv.org

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantification of small, volatile molecules. For non-volatile compounds like N-acetylglucosamine, a derivatization step is required prior to analysis to increase their volatility. nih.govacs.org A common method involves alkoximation and subsequent trimethylsilylation. nih.govresearchgate.net

This compound is ideally suited for use as an internal standard in GC-MS-based quantitative methods. nih.govacs.org Because it has the same chemical properties and chromatographic behavior as its unlabeled counterpart, it co-elutes from the GC column. However, its higher mass allows it to be distinguished by the mass spectrometer. This co-elution and distinct mass enable the correction for any variability or loss during sample preparation, derivatization, and analysis, leading to highly accurate and precise quantification. nih.gov

Research has demonstrated the development of robust and selective GC-MS methods for GlcNAc quantification in complex biological samples, such as from Penicillium chrysogenum cultivations. nih.gov These methods, utilizing ¹³C-labeled internal standards, achieve low limits of detection, often in the femtomol range, and show excellent agreement between different mass spectrometric techniques like tandem MS (MS/MS) and time-of-flight MS (TOFMS). nih.govacs.org

Below is a table summarizing typical parameters used in a GC-MS/MS method for the quantitative analysis of derivatized N-acetylglucosamine, where a ¹³C-labeled standard is critical for accuracy.

ParameterValueReference
Derivatization Ethoximation & Trimethylsilylation nih.gov
GC Column 60 m Optima 1 MS acs.org
Carrier Gas Helium nih.gov
Ionization Mode Electron Ionization (EI) nih.gov
MS Analyzer Triple Quadrupole (MS/MS) nih.gov
Precursor Ion (m/z) Varies by derivative nih.gov
Product Ion (m/z) Varies by derivative nih.gov
Limit of Detection Lower femtomol range nih.govacs.org

High-resolution accurate mass spectrometry (HRAM-MS), often performed on instruments like the Orbitrap, provides extremely precise mass measurements, allowing for the determination of the elemental composition of molecules. In glycoproteomics, HRAM-MS is used to identify and characterize the complex glycan structures attached to proteins. researchgate.netnih.gov

The analysis of intact glycopeptides is challenging due to the heterogeneity of glycan structures (micro-heterogeneity) and the presence of numerous isobaric species. mq.edu.au The use of this compound as a metabolic label can significantly aid in the identification of newly synthesized glycoproteins. When cells are cultured with the labeled precursor, the ¹³C atoms are incorporated into the core GlcNAc residues of N-glycans and the single GlcNAc of O-glycans.

This isotopic labeling strategy allows researchers to distinguish between pre-existing (unlabeled) and newly synthesized (labeled) glycoproteins. In an HRAM-MS spectrum, the labeled glycopeptides will appear with a specific mass shift corresponding to the number of incorporated ¹³C atoms. This enables pulse-chase experiments to study the dynamics of protein glycosylation under different physiological or pathological conditions. The high accuracy of HRAM-MS ensures that the observed mass shifts can be confidently attributed to the ¹³C label rather than to other modifications or isobaric interferences.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a spectrum of smaller, product ions. This fragmentation pattern provides structural information about the original precursor ion. scienceopen.comucdavis.edu

When analyzing metabolites or glycopeptides labeled with this compound, MS/MS is crucial for pinpointing the location of the label within the molecule. The fragmentation of oligosaccharides in MS/MS typically occurs at the glycosidic bonds, producing characteristic B, C, Y, and Z ions that reveal the sequence of monosaccharide units. scienceopen.com

If a glycan incorporates ¹³C₆-labeled GlcNAc, any fragment ion containing this labeled residue will exhibit a mass increase of 6 Da (or a multiple thereof if more than one labeled GlcNAc is present). For example, in the analysis of a labeled N-glycan, the Y-ions containing the peptide and the core GlcNAc residues would show this mass shift, while B-ions corresponding to the outer arms of the glycan would remain unlabeled (unless they are downstream products of the initial labeled precursor). This precise localization of the mass shift within the molecule's fragments provides unambiguous evidence of the metabolic incorporation of this compound and helps to elucidate the structure of complex glycans. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vitro and In Vivo Metabolic Tracing with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. While ¹H NMR is standard for structural elucidation, ¹³C NMR is particularly valuable for metabolic tracing studies using ¹³C-labeled substrates. nih.gov

In metabolic studies, this compound can be introduced into a biological system, and the fate of the ¹³C atoms can be tracked using NMR spectroscopy. nih.gov

1D ¹³C NMR: A one-dimensional ¹³C NMR spectrum provides signals for each unique carbon atom in a molecule. When this compound is metabolized, the ¹³C label will be transferred to downstream products. For example, if it is converted to N-acetyl-D-mannosamine or incorporated into sialic acids, the carbon signals of these molecules will be significantly enhanced in the ¹³C NMR spectrum, allowing their identification and quantification.

1D ¹H NMR: While ¹H NMR does not directly detect the ¹³C nucleus, the presence of a ¹³C atom influences the signals of adjacent protons through ¹H-¹³C spin-spin coupling. This results in the appearance of "satellite peaks" flanking the main proton signal. The intensity of these satellite peaks is proportional to the ¹³C enrichment, providing a way to quantify the incorporation of the label. mdpi.comnih.gov

The table below shows the characteristic ¹H NMR chemical shifts for N-acetyl-D-glucosamine in D₂O, which serve as a reference for identifying the molecule in complex mixtures. The presence of ¹³C labeling would introduce specific coupling constants to these signals.

ProtonChemical Shift (ppm) (α-anomer)Chemical Shift (ppm) (β-anomer)
H-1 ~5.16~4.68
H-2 ~3.88~3.71
H-3 ~3.71~3.49
H-4 ~3.45~3.43
H-5 ~3.80~3.37
H-6 ~3.75, ~3.89~3.75, ~3.90
-NHCOCH₃ ~2.05~2.08

Note: Chemical shifts are approximate and can vary with experimental conditions. mdpi.comresearchgate.net

2D NMR: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), correlate the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. In a ¹H-¹³C HSQC spectrum of metabolites from a labeling experiment, cross-peaks will appear only for ¹³C-containing molecules. This allows for the unambiguous assignment of signals and the tracing of the ¹³C label from this compound into specific positions within newly synthesized metabolites, providing a detailed map of metabolic pathways. nih.gov

¹³C-NMR for Direct Observation of Carbon Flow

The use of N-Acetyl-D-glucosamine fully labeled with carbon-13 (this compound) in conjunction with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust method for the direct observation of carbon atom transitions through metabolic pathways. When cells are cultured with this compound as a tracer, the ¹³C atoms from this precursor are incorporated into a variety of downstream metabolites. ¹³C-NMR can then detect the presence and specific position of these heavy isotopes in the resulting molecules. nih.gov

This technique is a cornerstone of ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful tool for quantifying in vivo metabolic pathway activity. nih.gov Unlike methods that only measure metabolite concentrations, ¹³C-NMR provides dynamic information about the flow, or flux, of carbon through a metabolic network. The appearance of ¹³C at different positions within a molecule classifies it as a distinct isotopic molecule, or isotopomer. nih.gov The analysis of these positional isotopomers via NMR allows researchers to distinguish between parallel pathways and resolve bidirectional reactions. nih.govnih.gov

For instance, after introducing this compound, the label can be traced through the hexosamine biosynthetic pathway (HBP) and into glycolysis after its conversion to fructose-6-phosphate. By analyzing the ¹³C labeling patterns in key metabolites such as lactate, glutamate, and UDP-N-acetylglucosamine, researchers can map the metabolic fate of the GlcNAc carbon backbone. nih.govnih.gov Two-dimensional NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can further enhance the resolution and provide unambiguous assignments of ¹³C labels within complex mixtures of metabolites extracted from cells. nih.gov

Table 1: Illustrative ¹³C-NMR Chemical Shifts and Expected Labeling in Metabolites Downstream of this compound Metabolism.
MetaboliteCarbon PositionTypical ¹³C Chemical Shift (ppm)Expected Labeling Status
UDP-N-acetylglucosamineGlcNAc C1-C6~55-100Fully Labeled (M+6)
LactateC3 (Methyl)~21Fully Labeled (M+3)
AlanineC3 (Methyl)~17Fully Labeled (M+3)
GlutamateC2, C3, C4~30-58Partially Labeled (e.g., M+2)

Stable Isotope Resolved Metabolomics (SIRM) Frameworks Utilizing this compound

Stable Isotope Resolved Metabolomics (SIRM) is a powerful methodology that uses stable isotope tracers to investigate the functional state of metabolic networks. nih.gov The SIRM framework, when utilizing this compound, involves introducing the labeled compound into a biological system and then analyzing the resulting distribution of the ¹³C isotope throughout the metabolome using high-resolution analytical platforms like Mass Spectrometry (MS) and NMR. nih.govnih.gov This approach provides a detailed snapshot of active metabolic pathways, moving beyond static measurements of metabolite pool sizes to reveal the dynamic flow of molecules. nih.gov

The core of the SIRM pipeline involves several key steps:

Tracer Administration: The biological system (e.g., cell culture) is supplied with media containing this compound.

Metabolite Extraction: After a defined period, metabolites are extracted from the cells.

Analytical Detection: The extracts are analyzed by MS or NMR to identify metabolites and quantify their mass isotopologue distributions (MIDs). MIDs describe the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0, M+1, M+2, etc.).

Pathway Reconstruction: The observed labeling patterns are used to trace the metabolic fate of the ¹³C atoms, thereby reconstructing active pathways. nih.gov

For example, feeding cancer cells this compound allows for the tracing of its carbon backbone into central carbon metabolism. Its entry into the hexosamine biosynthetic pathway would be confirmed by the detection of fully labeled (M+6 or M+8 depending on the fragment) UDP-N-acetylglucosamine. nih.gov Subsequent metabolism through glycolysis and the TCA cycle would result in ¹³C enrichment in intermediates like citrate, fumarate, and malate, providing insights into the cell's energy metabolism. mdpi.com This methodology has proven invaluable for understanding how metabolic pathways are rewired under pathological conditions, such as in cancer or during hypoxia. nih.govnih.gov

Table 2: Hypothetical Mass Isotopologue Distribution (MID) in Key Metabolic Pathways Following this compound Administration in a SIRM Experiment.
MetabolitePathwayPredominant IsotopologueFractional Enrichment (%)
UDP-GlcNAcHexosamine BiosynthesisM+6 (GlcNAc moiety)~95
PyruvateGlycolysisM+3~70
CitrateTCA CycleM+2~50
Ribose-5-phosphate (B1218738)Pentose (B10789219) Phosphate (B84403) PathwayM+5~40

Quantitative Glycan Profiling with 13C-Labeled Internal Standards Derived from this compound

Accurate quantification of glycans is essential for understanding their biological functions and for the discovery of potential disease biomarkers. nih.gov However, mass spectrometry-based glycomic analyses often suffer from variability in ionization efficiency and signal intensity, which can compromise quantitation reliability. nih.gov The use of stable isotope-labeled internal standards is a widely accepted strategy to overcome these challenges. nih.govacs.org

This compound can serve as a precursor for the biological synthesis of a suite of ¹³C-labeled N-glycans. These labeled glycans can then be used as internal standards for quantitative glycomics. aspariaglycomics.com When a known amount of a ¹³C-labeled glycan standard is spiked into a biological sample, it co-elutes with its unlabeled counterpart during liquid chromatography (LC). In the mass spectrometer, the light (native) and heavy (¹³C-labeled) versions of the glycan are detected as distinct peaks separated by a specific mass difference. By calculating the ratio of the peak areas, precise and accurate quantification of the native glycan can be achieved, as the internal standard corrects for variations during sample preparation, separation, and detection. nih.govacs.org

This approach significantly improves the reliability of glycan profiling. For example, studies have demonstrated that normalizing to a stable isotope-labeled internal standard results in a much higher correlation between theoretical and experimentally measured ratios compared to analyses without normalization. nih.gov This method allows for the accurate comparison of glycan profiles across different samples and experimental conditions, which is crucial for identifying subtle but significant changes in glycosylation associated with disease states. nih.gov

Table 3: Comparison of Quantitative Glycan Analysis Reproducibility With and Without a ¹³C-Labeled Internal Standard.
Glycan StructureAnalysis MethodCoefficient of Variation (CV, %)Linearity (R²)
Biantennary (A2G2S2)Without Internal Standard18.50.968
With ¹³C-Labeled Internal Standard4.20.998
Triantennary (A3G3S3)Without Internal Standard21.30.955
With ¹³C-Labeled Internal Standard5.10.997

Metabolic Tracing and Flux Analysis of N Acetyl D Glucosamine 13c6 in Biological Systems

Elucidation of Hexosamine Biosynthesis Pathway (HBP) Flux

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that branches off from glycolysis. nih.govdiabetesincontrol.com It produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital precursor for all protein and lipid glycosylation. frontiersin.org By integrating cellular glucose, amino acid, fatty acid, and nucleotide metabolism, the HBP acts as a nutrient-sensing hub. frontiersin.org Utilizing ¹³C₆-GlcNAc allows for direct measurement of flux through specific arms of this pathway, providing insights that are unattainable with tracers like labeled glucose, which enter further upstream.

De Novo Synthesis vs. Salvage Pathway Contributions to UDP-N-Acetyl-D-glucosamine-¹³C₆ Pools

Cells can synthesize UDP-GlcNAc through two primary routes: the de novo pathway and the salvage pathway. frontiersin.orgpediaa.com

De Novo Synthesis: This pathway begins with the glycolytic intermediate fructose-6-phosphate. Through a series of enzymatic steps involving glutamine, acetyl-CoA, and UTP, it is converted into UDP-GlcNAc. frontiersin.org

Salvage Pathway: This pathway recycles GlcNAc from the breakdown of glycoconjugates or from external sources. Exogenously supplied ¹³C₆-GlcNAc enters the cell and is phosphorylated by N-acetylglucosamine kinase (NAGK) to form N-acetyl-D-glucosamine-6-phosphate-¹³C₆ (GlcNAc-6-P-¹³C₆). nih.gov This intermediate then merges with the main HBP pipeline to produce UDP-N-Acetyl-D-glucosamine-¹³C₆ (UDP-GlcNAc-¹³C₆).

By providing ¹³C₆-GlcNAc, researchers can specifically trace the contribution of the salvage pathway to the total UDP-GlcNAc pool. nih.gov The rate of incorporation of the ¹³C₆ label into UDP-GlcNAc and subsequent glycoconjugates directly reflects the activity of the salvage pathway relative to the de novo synthesis from glucose. This distinction is crucial, as proliferating cells are often thought to rely on de novo synthesis, while other tissues may favor the more energy-efficient salvage pathway. nih.govbiorxiv.org Studies have shown that the salvage pathway can contribute significantly to the total GDP-fucose pool, a downstream metabolite, suggesting its importance in cellular metabolism. nih.gov

Table 1: Comparison of De Novo and Salvage Pathways for UDP-GlcNAc Synthesis
FeatureDe Novo Synthesis PathwaySalvage Pathway
Starting SubstrateFructose-6-phosphate (from Glycolysis)N-Acetyl-D-glucosamine (GlcNAc)
Key InputsGlutamine, Acetyl-CoA, UTPATP
Energy EfficiencyLess energy-efficientMore energy-efficient pediaa.com
Tracer Entry Point for ¹³C₆-GlcNAcDoes not directly enterPhosphorylation by NAGK to GlcNAc-6-P-¹³C₆ nih.gov
Primary RoleBuilds UDP-GlcNAc from basic metabolitesRecycles pre-existing GlcNAc

Interconnections with Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway Carbon Flow

The HBP is intrinsically linked to central carbon metabolism. It begins with fructose-6-phosphate, an intermediate of glycolysis. diabetesincontrol.com Therefore, the flux through the HBP is directly influenced by glycolytic activity. In most tissues, only a small fraction—typically a few percent—of the total cellular glucose flux is shunted into the HBP. diabetesincontrol.com

The Pentose Phosphate Pathway (PPP) is another critical pathway that runs parallel to glycolysis, starting from the glycolytic intermediate glucose-6-phosphate. nih.govwikipedia.org The PPP's primary roles are to generate NADPH for reductive biosynthesis and to produce ribose-5-phosphate (B1218738) (R5P), a necessary precursor for nucleotide synthesis. wikipedia.orgjackwestin.com This creates an important interconnection: the synthesis of UDP-GlcNAc via the HBP requires UTP, a nucleotide whose ribose component is synthesized via the PPP.

Using ¹³C₆-GlcNAc in tandem with other tracers like ¹³C₆-glucose allows for a comprehensive analysis of carbon flow between these pathways. While ¹³C₆-glucose traces carbon from glycolysis into both the HBP and the PPP, ¹³C₆-GlcNAc specifically tracks the salvage pathway's contribution and its subsequent metabolic fate, without the initial confounding inputs from glycolysis. nih.gov This helps delineate how cells allocate carbon resources between energy production (glycolysis), biosynthesis (HBP), and nucleotide production/redox balance (PPP) under different metabolic states.

Dynamic Tracing of Sugar Metabolites and Nucleotide Sugars (e.g., UDP-GlcNAc-¹³C₆, CMP-NeuNAc-¹³C₆)

A key application of ¹³C₆-GlcNAc is the dynamic tracing of nucleotide sugar metabolism. researchgate.net Once ¹³C₆-GlcNAc enters the HBP, the fully labeled hexosamine backbone is incorporated into UDP-GlcNAc, forming UDP-GlcNAc-¹³C₆. This labeled nucleotide sugar then serves as a donor substrate for various glycosyltransferases.

The metabolic fate of UDP-GlcNAc-¹³C₆ can be followed into other important nucleotide sugars. For instance, UDP-GlcNAc is a precursor for the de novo synthesis of CMP-N-acetylneuraminic acid (CMP-NeuNAc), the activated form of sialic acid. nih.gov By monitoring the time-dependent appearance of the ¹³C₆ label in the CMP-NeuNAc pool (as CMP-NeuNAc-¹³C₆), researchers can quantify the rate of sialic acid biosynthesis. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for these tracing studies. It can distinguish and quantify the unlabeled (M+0) and labeled (M+6) isotopologues of UDP-GlcNAc and CMP-NeuNAc. nih.govresearchgate.net This allows for the calculation of molar percent enrichment (MPE), which reflects the rate of synthesis and turnover of these crucial metabolites. nih.gov

Table 2: Representative Data from a ¹³C₆-GlcNAc Tracing Experiment
MetaboliteTime PointUnlabeled (M+0) Abundance (%)Labeled (M+6) Abundance (%)Molar Percent Enrichment (MPE)
UDP-GlcNAc0 hr10000%
2 hr554545%
6 hr158585%
CMP-NeuNAc0 hr10000%
2 hr722828%
6 hr505050%
Note: Data are hypothetical and for illustrative purposes, based on principles described in cited literature. nih.govresearchgate.net

Quantification of Carbon Incorporation into Glycoconjugates Using N-Acetyl-D-glucosamine-¹³C₆

The ultimate destination for the carbon atoms traced by ¹³C₆-GlcNAc is their incorporation into complex glycoconjugates, such as N-glycans, O-glycans, and O-GlcNAc modifications on proteins. By measuring the incorporation of the ¹³C₆ label into these macromolecules, it is possible to quantify the rate of their synthesis and turnover.

For example, O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytosolic proteins. wikipedia.org This process is regulated by the intracellular concentration of UDP-GlcNAc. By supplying ¹³C₆-GlcNAc, the rate of protein O-GlcNAcylation can be determined by detecting ¹³C₆-GlcNAc moieties on specific proteins using mass spectrometry-based proteomics.

Similarly, the synthesis of complex N-glycans on secreted and membrane-bound proteins can be traced. After hydrolysis of the protein's glycan chains, the resulting monosaccharides can be analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS. nih.govresearchgate.net The detection of ¹³C₆-GlcNAc among the released monosaccharides provides a direct measure of the flux from the GlcNAc salvage pathway into the N-glycosylation machinery. This approach allows researchers to understand how metabolic shifts, such as those occurring in cancer, affect the glycosylation patterns on the cell surface. researchgate.net

Analysis of N-Acetyl-D-glucosamine-¹³C₆ Uptake and Intracellular Processing Mechanisms

For ¹³C₆-GlcNAc to be an effective tracer, it must first be transported into the cell and then biochemically activated. The uptake of GlcNAc can occur through several mechanisms. While some studies suggest it can enter cells via bulk endocytosis, others have identified specific transporters. nih.gov For instance, cardiomyocytes have been shown to bind and internalize GlcNAc, a property that has been exploited for targeted drug delivery. nih.gov

Once inside the cell, the first crucial step in its processing is phosphorylation by N-acetylglucosamine kinase (NAGK) to yield GlcNAc-6-P-¹³C₆. nih.gov This phosphorylation traps the molecule within the cytoplasm and primes it for entry into the HBP. The activity of NAGK can be a rate-limiting factor for the utilization of salvaged GlcNAc.

The subsequent steps involve the conversion of GlcNAc-6-P-¹³C₆ to N-acetyl-D-glucosamine-1-phosphate-¹³C₆ by a mutase, followed by a reaction with UTP to form UDP-GlcNAc-¹³C₆, the final activated sugar nucleotide ready for glycosylation reactions. frontiersin.org Tracing studies with ¹³C₆-GlcNAc can therefore also provide insights into the efficiency of these uptake and intracellular activation steps, revealing potential bottlenecks in the salvage pathway under different cellular conditions.

Investigation of Glycosylation Processes Using N Acetyl D Glucosamine 13c6 As a Tracer

N-linked Glycosylation Pathway Dynamics and Glycan Assembly Studies

N-linked glycosylation is a critical protein modification process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. The pathway involves the assembly of a complex oligosaccharide chain on a lipid carrier and its subsequent transfer to asparagine residues of nascent polypeptide chains figshare.com.

The use of N-Acetyl-D-glucosamine-13C6 as a metabolic precursor allows for the detailed investigation of these dynamics. When cells are cultured in media containing this labeled compound, it is taken up and converted into UDP-N-Acetyl-D-glucosamine-13C6. This labeled sugar nucleotide then serves as a substrate for glycosyltransferases in the ER and Golgi.

Researchers can trace the incorporation of the 13C label into the growing glycan structures at different stages of the pathway. For instance, N-linked glycosylation starts with the transfer of a pre-assembled Glc3Man9GlcNAc2 oligosaccharide to the protein figshare.com. By supplying this compound, the two GlcNAc residues in this initial structure become labeled. As the glycoprotein moves from the ER to the Golgi, this glycan is trimmed and further modified by the addition of other monosaccharides, including more GlcNAc residues figshare.comresearchgate.net. Pulse-chase experiments using the labeled tracer can reveal the kinetics of these processing steps, from the initial transfer in the ER to the generation of complex and hybrid glycan structures in the Golgi. This approach provides insights into the flux through the glycosylation pathway and how it may be altered under different physiological or pathological conditions.

O-linked N-Acetylglucosaminylation (O-GlcNAcylation) Research

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear, cytosolic, and mitochondrial proteins core.ac.uknih.govnih.gov. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it nih.govnih.gov. This compound is a valuable tool for studying the dynamics of this modification. After entering the cell, it is converted into the high-energy donor substrate UDP-GlcNAc via the hexosamine biosynthetic pathway (HBP), which is then used by OGT to modify target proteins nih.govnih.gov.

Identifying the specific serine or threonine residues that are O-GlcNAcylated is a significant challenge in proteomics. Isotopic labeling with this compound, often in combination with mass spectrometry, greatly aids in this process. When a protein is modified with 13C6-GlcNAc, the resulting glycopeptide will have a specific mass shift compared to its unlabeled counterpart.

In mass spectrometry analysis, this appears as a characteristic isotopic pattern. The mass difference between the "light" (unlabeled) and "heavy" (13C6-labeled) versions of the O-GlcNAc peptide is 6.020 Da nih.gov. This distinct mass signature allows for confident identification of O-GlcNAcylated peptides from complex biological samples. The direct labeling of the modification site provides higher confidence for site identification compared to other methods nih.govnih.gov. This methodology has been used to identify numerous O-GlcNAc sites on various proteins, including those involved in transcription, cell signaling, and metabolism nih.govresearchgate.net.

The dynamic nature of O-GlcNAcylation means that the addition and removal of GlcNAc can occur on a timescale similar to phosphorylation, regulating protein function core.ac.uk. Metabolic labeling with this compound allows for the measurement of the turnover rates of this modification on specific proteins.

By introducing the labeled precursor to cells and monitoring the incorporation of the "heavy" 13C6-GlcNAc into specific glycopeptides over time, researchers can calculate the rate at which the modification is added and removed. This approach, combining metabolic labeling with quantitative mass spectrometry, has been successfully used to determine the turnover rates of O-GlcNAcylation on dozens of proteins nih.govnih.govresearchgate.net. Studies have shown that O-GlcNAcylation turnover rates can vary widely depending on the specific protein and the modification site, and are generally slower than those of phosphorylation or acetylation nih.govnih.govresearchgate.net.

Table 1: Experimentally Determined O-GlcNAcylation Turnover Rates in HeLa Cells

This table presents a selection of O-GlcNAcylation half-lives determined for various proteins in HeLa cell nuclei using a metabolic labeling approach with 13C-labeled glucose, a precursor to N-Acetyl-D-glucosamine.

ProteinSiteHalf-life (hours)
Host cell factor C1Ser3481.8
Nucleoporin Nup62Ser2702.5
Casein kinase II subunit alphaSer3473.3
RNA polymerase II subunit ASer1454.8
Nucleoporin Nup153Ser8399.0
Histone-lysine N-methyltransferaseSer258011.2
VimentinSer4314.1
Lamin-B1Ser30316.5
Data adapted from studies on O-GlcNAcylation dynamics. The turnover rates were determined by tracking the incorporation of isotopically labeled GlcNAc over time using quantitative mass spectrometry.

Glycoprotein and Glycopeptide Structural Elucidation and Quantitative Analysis with 13C-Labeled Precursors

Stable isotope labeling with precursors like this compound is a powerful strategy for both the structural analysis and precise quantification of glycoproteins and glycopeptides. The incorporation of 13C atoms into the glycan structure provides a valuable tool for analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) nih.govresearchgate.net.

In NMR, uniform 13C labeling allows for the use of 13C–13C correlation experiments (COSY), which can establish the carbon backbone connectivity of the glycan, aiding in the determination of its structure nih.gov. In mass spectrometry, the predictable mass shift introduced by the 13C label facilitates the differentiation of glycopeptides from unmodified peptides in complex mixtures. Furthermore, the fragmentation patterns of labeled glycopeptides in tandem MS (MS/MS) experiments can help to elucidate the glycan sequence and branching.

For quantitative analysis, metabolic labeling with this compound enables accurate measurement of changes in glycoprotein abundance and site-specific glycosylation occupancy biophysics-reports.org. By comparing the MS signal intensities of the "heavy" (labeled) and "light" (unlabeled) forms of a glycopeptide, researchers can precisely quantify relative changes between different biological states. This approach is central to quantitative glycoproteomics, allowing for the large-scale analysis of how glycosylation patterns change in response to stimuli or in disease.

Enzymology and Mechanistic Studies Pertaining to N Acetyl D Glucosamine Metabolism

Functional Characterization of N-Acetylglucosamine Kinase (NagK) Using Labeled Substrates

N-acetyl-D-glucosamine kinase (NagK) is a pivotal enzyme in the salvage pathway of GlcNAc metabolism, catalyzing the ATP-dependent phosphorylation of GlcNAc to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). uniprot.orgfrontiersin.org This reaction is the first committed step in the utilization of salvaged GlcNAc for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for glycosylation reactions. frontiersin.orgnih.gov The functional characterization of NagK has been significantly advanced by the use of isotopically labeled substrates like N-Acetyl-D-glucosamine-13C6.

Metabolic flux analysis using 13C-labeled GlcNAc allows researchers to trace the metabolic fate of the carbon atoms from GlcNAc through various downstream pathways. For instance, studies have utilized N-[1,2-13C2]acetyl-D-glucosamine to demonstrate the efficient salvage of GlcNAc in pancreatic cancer cell lines, a process that is suppressed upon NagK deletion. biorxiv.org Furthermore, by incubating cells with [U-13C]-glucose, it has been shown that the absence of NagK leads to an increased reliance on the de novo synthesis of UDP-GlcNAc from glucose. biorxiv.orgnih.gov These tracing studies provide quantitative insights into the contribution of the salvage pathway relative to the de novo hexosamine biosynthesis pathway (HBP) under different cellular conditions. biorxiv.orgnih.gov

Kinetic studies employing labeled substrates can also provide detailed information about the catalytic mechanism of NagK. While direct kinetic data using this compound is not extensively published, the principles of isotope tracing are well-established for determining enzyme kinetics. The use of labeled substrates allows for the direct measurement of product formation over time, even in complex biological mixtures, by distinguishing the labeled product from endogenous unlabeled molecules. This approach is critical for determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which are fundamental to understanding the enzyme's efficiency and substrate affinity.

Table 1: Research Findings on NagK Functional Characterization

Research Area Key Finding Significance
Metabolic Flux Analysis Deletion of NagK suppresses the salvage of 13C-labeled GlcNAc and increases de novo UDP-GlcNAc synthesis from glucose. biorxiv.orgnih.gov Demonstrates the crucial role of NagK in maintaining cellular UDP-GlcNAc pools, particularly when de novo synthesis is compromised.
Enzyme Activity NagK catalyzes the phosphorylation of GlcNAc to GlcNAc-6-phosphate. uniprot.org This is the committed step in the GlcNAc salvage pathway, feeding into the synthesis of essential glycoconjugates. frontiersin.orgnih.gov

Regulatory Mechanisms of O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA)

The dynamic addition and removal of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation, is a critical regulatory mechanism akin to phosphorylation. researchwithrutgers.com This reversible modification is controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it. researchwithrutgers.com The use of labeled substrates has been instrumental in dissecting the complex regulatory mechanisms of these enzymes.

OGT utilizes UDP-GlcNAc as the sugar donor to modify a vast array of protein substrates. nih.gov The activity of OGT is highly responsive to the cellular concentration of UDP-GlcNAc, which is in turn influenced by nutrient availability through the hexosamine biosynthetic pathway. nih.gov Mechanistic studies have employed various labeled forms of UDP-GlcNAc, including radiolabeled and azide-modified versions, to assay OGT activity and identify its substrates. nih.govmdpi.com While direct studies with UDP-N-Acetyl-D-glucosamine-13C6 are less common in the literature, the principle of using labeled donors to track the transfer of the GlcNAc moiety is a cornerstone of OGT research. These assays have been crucial in establishing that OGT follows an ordered Bi-Bi kinetic mechanism where UDP-GlcNAc binds to the enzyme first, followed by the protein substrate. nih.gov

OGA, a glycoside hydrolase, catalyzes the removal of O-GlcNAc from proteins. The development of assays to measure OGA activity has also benefited from the use of labeled substrates. For instance, synthetic glycopeptides containing O-GlcNAc can be used as substrates, and the release of GlcNAc can be monitored. Kinetic analyses have revealed that OGA's activity is largely driven by the recognition of the GlcNAc moiety itself and is relatively independent of the protein backbone to which it is attached. researchgate.net This suggests that OGT plays a more significant role in determining the specific sites of O-GlcNAcylation. researchgate.net

The interplay between OGT and OGA activities establishes a dynamic equilibrium of O-GlcNAcylation on target proteins. The ratio of their catalytic efficiencies (kcat/Km) can predict the steady-state level of O-GlcNAcylation on a given substrate. researchgate.net Furthermore, the apparent Km of OGT for UDP-GlcNAc can vary depending on the protein substrate, indicating that some proteins are more sensitive to changes in nutrient flux than others. researchgate.net

Table 2: Key Research Findings on OGT and OGA Regulation

Enzyme Regulatory Mechanism Research Finding
OGT Substrate Binding Follows an ordered Bi-Bi kinetic mechanism with UDP-GlcNAc binding first. nih.gov
OGT Nutrient Sensing Activity is responsive to cellular UDP-GlcNAc levels; Km for UDP-GlcNAc varies with the protein substrate. nih.govresearchgate.net
OGA Substrate Recognition Processing is primarily driven by the GlcNAc moiety, independent of the protein sequence. researchgate.net
Both Dynamic Equilibrium The ratio of OGT and OGA kinetic parameters determines the stoichiometry of O-GlcNAcylation on target proteins. researchgate.net

Role of Glycosyltransferases in this compound Incorporation into Macromolecules

Glycosyltransferases are a large family of enzymes responsible for the synthesis of complex carbohydrates, or glycans, by transferring a monosaccharide from an activated donor, such as UDP-GlcNAc, to an acceptor molecule. The incorporation of this compound into macromolecules serves as a powerful method to trace the biosynthesis and modification of glycoproteins and other glycoconjugates.

Once this compound enters a cell, it is converted to UDP-N-Acetyl-D-glucosamine-13C6 via the salvage pathway. This labeled sugar nucleotide can then be utilized by various glycosyltransferases. In the context of N-linked glycosylation, which occurs on asparagine residues of proteins within the endoplasmic reticulum and Golgi apparatus, specific N-acetylglucosaminyltransferases (GnTs) are responsible for adding GlcNAc residues to the growing glycan chain. frontiersin.org

Mass spectrometry is a key analytical technique for tracking the incorporation of labeled monosaccharides into glycans. frontiersin.org By analyzing the mass shift of glycopeptides or released glycans, researchers can determine the number of labeled GlcNAc units that have been incorporated. This approach, often referred to as stable isotope labeling with amino acids in cell culture (SILAC) for glycans, allows for the quantitative comparison of glycosylation patterns between different cellular states. For example, a study utilizing 13C2-glucosamine demonstrated the diversity in labeling efficiency across different sugar residues in N- and O-glycans, providing insights into metabolic flows and the regulation of glycan synthesis.

The use of this compound in metabolic labeling studies, coupled with advanced analytical techniques like mass spectrometry, enables the detailed characterization of the glycoproteome and provides a dynamic view of how glycosylation patterns change in response to cellular signals and environmental cues.

Table 3: Research Findings on Glycosyltransferase-Mediated Incorporation of Labeled GlcNAc

Research Area Technique Key Finding
N-linked Glycosylation Mass Spectrometry Allows for the quantification of 13C-labeled GlcNAc incorporation into specific glycan structures on proteins. frontiersin.org
Metabolic Tracing Isotopic Labeling with 13C-glucosamine Reveals differential labeling efficiencies in various glycan residues, indicating diverse metabolic routing and regulation.
Glycoproteomics Stable Isotope Labeling Enables the comparative analysis of glycosylation patterns in different biological samples.

Structural Biology Insights into Enzymes within the Hexosamine Biosynthesis Pathway (e.g., X-ray Crystallography with Ligands)

Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level insights into the architecture of enzymes and their interactions with substrates and inhibitors. While specific structural studies utilizing this compound as a ligand are not extensively documented, the principles of using labeled compounds in structural biology are well-established and highly relevant to the enzymes of the hexosamine biosynthesis pathway.

X-ray crystallography has been successfully used to determine the three-dimensional structures of key enzymes in this pathway. For example, the crystal structure of NagK from Plesiomonas shigelloides has been solved in complex with GlcNAc and an ATP analog. nih.gov These structures reveal a two-domain fold where the enzyme closes around the substrates, creating the active site. nih.gov Such structural information is critical for understanding the enzyme's catalytic mechanism and substrate specificity. nih.gov Similarly, the crystal structure of human OGT has been determined, providing insights into how it binds UDP-GlcNAc and recognizes its protein substrates. nih.govrcsb.org The structures show a conserved UDP-GlcNAc binding pocket and a putative peptide-binding groove. nih.gov

The use of isotopically labeled ligands like this compound would be particularly valuable for NMR studies. NMR spectroscopy can provide information about the dynamics of enzyme-ligand interactions in solution. For instance, 13C-labeled substrates can be used in saturation transfer difference (STD) NMR experiments to identify which parts of the ligand are in close contact with the enzyme. Furthermore, chemical shift perturbation studies with 13C-labeled ligands can map the binding site on the enzyme and provide information on the conformational changes that occur upon ligand binding. While 1H NMR has been used to study the interaction of unlabeled GlcNAc with other molecules, the additional information from 13C labeling would provide a more detailed picture of these interactions at the atomic level. mdpi.comresearchgate.net

Table 4: Structural Biology of Hexosamine Biosynthesis Pathway Enzymes

Enzyme Technique Key Structural Insight
NagK X-ray Crystallography Two-domain structure that undergoes conformational changes upon substrate binding to form the active site. nih.gov
OGT X-ray Crystallography GT-B fold with a conserved UDP-GlcNAc binding pocket and an extended peptide-binding groove. nih.govrcsb.org
General NMR Spectroscopy (with labeled ligands) Can provide dynamic information on enzyme-ligand interactions, map binding sites, and characterize conformational changes in solution.

Cellular and Molecular Regulatory Functions Modulated by N Acetyl D Glucosamine Pathways

Modulation of Signal Transduction Pathways by N-Acetyl-D-glucosamine-Derived Metabolites

The primary metabolite of N-Acetyl-D-glucosamine that modulates signal transduction is UDP-GlcNAc, which acts as the substrate for O-GlcNAc transferase (OGT). The resulting O-GlcNAcylation is a dynamic post-translational modification that rivals phosphorylation in its scope and importance for regulating protein function. nih.govnih.gov O-GlcNAcylation can alter the activity, localization, and stability of key signaling proteins, thereby influencing numerous cellular pathways.

Research has shown that cytosolic O-GlcNAcylation is vital for the correct transduction of signaling cascades such as the NF-κB pathway. biologists.com In the nucleus, O-GlcNAc is critical for regulating the activity of a wide array of transcription factors, including c-myc and p53. nih.gov By modifying these central regulators, N-Acetyl-D-glucosamine-derived metabolites can exert profound effects on gene expression programs that control cell growth, proliferation, and survival. nih.gov

Furthermore, the degree of branching in N-linked glycans on cell surface proteins, which also utilizes UDP-GlcNAc, can influence the behavior of signaling receptors. nih.gov Alterations in N-glycan branching can affect receptor clustering, ligand binding affinity, and receptor turnover, thereby modulating signaling from the cell surface. nih.gov For instance, increased N-glycan branching on amino acid transporters and growth factor receptors can enhance nutrient uptake and sensitivity to growth signals. nih.govoup.com

Interplay Between O-GlcNAcylation and Other Post-Translational Modifications (e.g., Phosphorylation)

One of the most significant aspects of O-GlcNAcylation is its extensive and complex interplay with phosphorylation. nih.govnih.gov These two modifications are both reversible and occur on serine and threonine residues of nucleocytoplasmic proteins. biologists.comjohnshopkins.edu Their relationship is often described as a "yin-yang" dynamic, where they can compete for the same or adjacent sites on a protein, leading to reciprocal occupancy. nih.govplos.org

The crosstalk between O-GlcNAcylation and phosphorylation can manifest in several ways:

Direct Competition: O-GlcNAc and phosphate (B84403) can competitively occupy the exact same serine or threonine residue. nih.govbiologists.com The presence of one modification sterically hinders the addition of the other.

Proximal Site Occupancy: The two modifications can occur on nearby sites, where the presence of one can influence the addition or removal of the other through conformational changes. nih.govnih.gov

Reciprocal Regulation of Enzymes: The enzymes that add and remove these modifications also regulate each other. Kinases, which add phosphate groups, can be O-GlcNAcylated, and conversely, OGT (which adds O-GlcNAc) can be phosphorylated. nih.govbiologists.com For example, O-GlcNAcylation of calcium calmodulin kinase IV (CaMKIV) can block a proximal activating phosphorylation site. nih.gov

Formation of Multi-Enzyme Complexes: OGT and O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, often exist in complexes with protein kinases and phosphatases, allowing for rapid and coordinated regulation of a target protein's modification status. nih.govnih.gov

A well-studied example of this interplay is in the regulation of the Akt signaling pathway. O-GlcNAcylation of the protein kinase Akt at threonine 305 and 312 has been shown to inhibit its activating phosphorylation at threonine 308. plos.org This inhibition occurs because O-GlcNAcylation disrupts the interaction between Akt and its upstream kinase, PDK1, ultimately suppressing Akt's biological functions, such as promoting cell proliferation and migration. plos.org

Table 1: Mechanisms of Interplay between O-GlcNAcylation and Phosphorylation
MechanismDescriptionExample
Competitive OccupancyO-GlcNAc and phosphate compete for the same Ser/Thr residue.Many cytoskeletal proteins and transcription factors show reciprocal occupancy at the same sites. nih.gov
Proximal OccupancyModification at one site influences modification at a nearby site.A majority of transcription factors display reciprocal occupancy at proximal sites. nih.gov
Enzyme RegulationThe enzymes of one pathway are modified and regulated by the other.O-GlcNAcylation of CaMKIV blocks its activating phosphorylation. nih.gov
Complex FormationO-GlcNAc and phosphate cycling enzymes form complexes for coordinated regulation.OGT and OGA are often found in complexes with kinases and phosphatases. nih.gov

N-Acetyl-D-glucosamine as a Nutrient Sensor and its Impact on Metabolic Reprogramming

This nutrient-sensing role is particularly critical in metabolic reprogramming and has been strongly implicated in the development of insulin (B600854) resistance. nih.gov In a state of chronic overnutrition, elevated flux through the HBP leads to increased O-GlcNAcylation of proteins involved in the insulin signaling cascade. nih.gov This can impair insulin action and reduce glucose uptake in adipocytes and other insulin-sensitive tissues. nih.govresearchgate.net

Recent findings also suggest a cooperative interaction between elevated serum levels of N-Acetyl-D-glucosamine and branched-chain amino acids (BCAAs) in promoting insulin resistance. nih.govoup.com The mechanism may involve GlcNAc-driven N-glycan branching on amino acid transporters, which increases BCAA uptake and activates mTORC1 signaling. nih.govoup.com Activated mTORC1 can then induce negative feedback on the insulin receptor, contributing to a weakened insulin response. oup.com Thus, the HBP and its downstream O-GlcNAcylation act as a critical hub that translates nutrient availability into profound changes in cellular metabolism.

Table 2: The Hexosamine Biosynthesis Pathway (HBP) as a Nutrient Sensor
ComponentRole in Nutrient SensingMetabolic Input
GlucosePrimary carbon source for the pathway.Glycolysis (Fructose-6-Phosphate). frontiersin.org
GlutamineProvides the amino group for the first committed step.Amino Acid Metabolism (L-Glutamine). frontiersin.org
Acetyl-CoAProvides the acetyl group.Fatty Acid Metabolism. frontiersin.org
UTPProvides the uridine (B1682114) moiety and energy.Nucleotide Metabolism (Uridine Triphosphate). frontiersin.org
UDP-GlcNAcThe final product, integrating all inputs; its level reflects nutrient status.Synthesized by the HBP. nih.gov
O-GlcNAcylationThe signaling output; modifies key proteins to alter cell metabolism.Dependent on UDP-GlcNAc levels. nih.gov

Influence of Hexosamine Biosynthesis Pathway Activity on Cellular Stress Responses

The HBP is intricately linked with cellular stress responses, particularly the endoplasmic reticulum (ER) stress response. nih.govphysiology.org The ER is the site of synthesis and folding for most secreted and transmembrane proteins, a process that includes N-linked glycosylation, which requires UDP-GlcNAc. nih.gov Conditions that increase the demand for protein synthesis or disrupt ER homeostasis can trigger the unfolded protein response (UPR), a key component of the ER stress response.

Increased flux through the HBP has been shown to promote ER stress. physiology.org Overexpression of glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the HBP, in hepatic cells leads to elevated markers of ER stress. physiology.org This HBP-induced ER stress can, in turn, contribute to downstream complications such as hepatic lipid accumulation (steatosis) and inflammation, which are associated with conditions like diabetes and atherosclerosis. physiology.org

Conversely, the HBP and O-GlcNAcylation also play a protective role in other stress contexts. O-GlcNAcylation is often viewed as a stress response itself, as levels of O-GlcNAc-modified proteins increase in response to various cellular stressors. wikipedia.orghmdb.ca This modification can enhance cell survival by modulating the activity of proteins involved in stress mitigation pathways. nih.gov For instance, under nutritional stress, the HBP helps maintain the homeostatic balance of glucose metabolism through O-GlcNAcylation. researchgate.net Therefore, the HBP acts as a critical modulator of cellular homeostasis, with its activity being both a trigger for and a response to cellular stress, depending on the context and cell type. nih.govresearchgate.net

Table 3: HBP Activity and Cellular Stress
Stress TypeRole of HBP/O-GlcNAcylationObserved Outcome
ER StressIncreased HBP flux can induce ER stress.Activation of lipid and inflammatory pathways in hepatic cells. physiology.org
Nutrient StressHBP integrates nutrient signals to maintain homeostasis via O-GlcNAcylation.Modulation of glucose metabolic pathways to restore balance. nih.govresearchgate.net
General Cellular StressO-GlcNAcylation levels increase as a general response to stress.Modification of transcription factors and enzymes to promote cell survival. wikipedia.orghmdb.ca

N Acetyl D Glucosamine 13c6 in Microbial Systems Research

Studies on Bacterial Cell Wall Biosynthesis and Remodeling Using Labeled Precursors

The bacterial cell wall is a dynamic structure, primarily composed of peptidoglycan, which undergoes continuous synthesis and degradation during cell growth and division. nih.gov Peptidoglycan consists of alternating units of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). cambridgecommodities.comcityu.edu.hk The use of N-Acetyl-D-glucosamine-13C6 has been instrumental in elucidating the intricate details of this process.

By supplying ¹³C₆-labeled GlcNAc to bacterial cultures, scientists can trace its incorporation into the peptidoglycan sacculus. Mass spectrometry-based techniques are then employed to analyze the isotopic enrichment in the cell wall components. This approach allows for the precise quantification of new cell wall synthesis versus the recycling of existing materials. biorxiv.org For instance, studies have shown that during active growth, a significant portion of the sidewall peptidoglycan is broken down and its components, including GlcNAc, are reused in subsequent synthesis rounds. nih.gov Using a labeled precursor like GlcNAc-¹³C₆ enables researchers to differentiate between de novo synthesis pathways and recycling pathways. researchgate.net

Research findings from these labeling studies provide quantitative data on the rates of peptidoglycan turnover under various conditions, such as exposure to antibiotics or environmental stress. This information is critical for understanding bacterial survival strategies and for the development of new antimicrobial agents that target cell wall biosynthesis.

Table 1: Application of this compound in Peptidoglycan Research
Research AreaMethodologyKey Findings Enabled by 13C6 Labeling
Quantification of De Novo SynthesisFeeding bacteria with GlcNAc-13C6 followed by LC-MS analysis of peptidoglycan fragments.Allows for the exact measurement of newly synthesized cell wall material, distinguishing it from the existing, unlabeled wall.
Cell Wall Recycling EfficiencyPulse-chase experiments using GlcNAc-13C6.Demonstrates the rate at which GlcNAc from degraded peptidoglycan is re-incorporated into new polymers.
Impact of AntibioticsComparing the incorporation of GlcNAc-13C6 in treated vs. untreated bacterial populations.Provides a direct measure of how antibiotics that target cell wall synthesis inhibit the incorporation of new precursors.

Analysis of Poly-β-1,6-N-acetyl-D-glucosamine (PNAG) Formation and Deacetylation in Biofilm Dynamics

Poly-β-1,6-N-acetyl-D-glucosamine (PNAG) is a crucial exopolysaccharide involved in biofilm formation for a wide array of pathogenic bacteria, including both Gram-positive and Gram-negative species. sickkids.cafrontiersin.org It functions as an intercellular adhesin, contributing to the structural integrity of the biofilm matrix. The synthesis and modification of PNAG are critical for its function. After polymerization of GlcNAc, PNAG undergoes partial deacetylation, a step required for its proper localization and function in many bacterial species. nih.gov

Stable isotope labeling with this compound is a key technique for studying the kinetics of PNAG production and modification. By introducing the labeled precursor, researchers can track the flow of GlcNAc into the PNAG polymer. This allows for the measurement of synthesis rates and can help identify the metabolic pathways that supply the UDP-GlcNAc precursor for the PNAG synthase enzymes.

Furthermore, by tracking the ¹³C label, the process of deacetylation can be monitored. The removal of the acetyl group from the labeled GlcNAc monomers within the polymer can be detected through advanced analytical methods like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. This provides insights into the activity of deacetylase enzymes, such as IcaB in staphylococci, which are essential for biofilm formation and virulence. nih.gov Deletion of the deacetylase gene often leads to an inability to form a stable biofilm and can result in attenuated virulence. sickkids.canih.gov

Table 2: Research Findings on PNAG Dynamics Using 13C6-GlcNAc Tracing
Organism TypeRole of DeacetylationEffect of Deacetylase DeletionInsights from Isotope Tracing
Gram-positive (e.g., Staphylococcus aureus)Required for surface retention of PNAG and biofilm integrity. nih.govResults in shedding of the polymer from the cell surface and attenuated virulence. sickkids.canih.govQuantifies the rate of PNAG synthesis and the extent of subsequent deacetylation.
Gram-negative (e.g., Escherichia coli)Occurs in the periplasm and is required for PNAG export. sickkids.caPrevents PNAG export from the cell, leading to a biofilm-defective phenotype. sickkids.caTracks the conversion of GlcNAc into PNAG and its transport across cellular compartments.

Elucidation of GlcNAc-Mediated Signaling Pathways in Microbial Pathogens

Beyond its structural roles, GlcNAc is increasingly recognized as a significant signaling molecule in microbial pathogens, influencing virulence, morphogenesis, and gene expression. nih.govmdpi.com In organisms like the human fungal pathogen Candida albicans, GlcNAc can induce a switch from a budding yeast form to a filamentous hyphal form, a key step in its pathogenesis. mdpi.com In bacteria, environmental GlcNAc can regulate the expression of virulence factors. nih.gov

This compound is used to deconstruct these signaling networks. By providing the labeled sugar, researchers can determine if the signaling effect is triggered by GlcNAc itself or by one of its downstream metabolites. If the signaling response occurs before the ¹³C label appears in downstream metabolic intermediates, it suggests that the cell is responding directly to GlcNAc. Conversely, if the response correlates with the appearance of the label in other molecules, it indicates that a metabolite is the true signaling agent. This approach, known as metabolomics, uses techniques like LC-MS to trace the path of the ¹³C atoms through the cell's metabolic network.

For example, in Escherichia coli, GlcNAc has been shown to down-regulate the production of certain adhesins, potentially as a signal to the bacteria that host defenses are active. nih.gov Isotope tracing studies can clarify whether this regulation is mediated by GlcNAc-6-phosphate or other derivatives in the GlcNAc catabolic pathway. researchgate.net

Metabolic Adaptations of Microorganisms to GlcNAc-13C6 Substrates

Microorganisms exhibit remarkable metabolic flexibility, allowing them to utilize a variety of carbon sources. GlcNAc, often derived from the breakdown of chitin (B13524) or host glycans, can serve as a valuable source of both carbon and nitrogen for many microbes. nih.govmdpi.com Studying how microorganisms adapt their metabolic networks to utilize GlcNAc is crucial for understanding microbial ecology and pathogenesis.

For example, when bacteria are fed GlcNAc-¹³C₆, the label can be traced into glycolysis via fructose-6-phosphate, into the pentose (B10789219) phosphate (B84403) pathway, and into amino acid biosynthesis pathways. biorxiv.org The degree of ¹³C enrichment in these downstream products provides quantitative data on the metabolic fluxes through these pathways. Such studies have revealed novel metabolic pathways and regulatory nodes that are activated in response to GlcNAc availability, offering a deeper understanding of microbial nutrient sensing and adaptation. biorxiv.org

Future Directions and Emerging Research Avenues for N Acetyl D Glucosamine 13c6 Studies

Integration of Isotopic Tracing with Multi-Omics (Proteomics, Lipidomics) for Systems-Level Understanding

A significant future direction lies in the integration of N-Acetyl-D-glucosamine-13C6 tracing with other "omics" disciplines, particularly proteomics and lipidomics, to construct a holistic view of cellular function. mdpi.comnih.gov This multi-omics approach enables researchers to move beyond the study of isolated pathways and begin to understand the complex regulatory networks that govern cellular phenotypes. e-enm.org By simultaneously monitoring the flux of the 13C label from this compound into glycoproteins (proteomics) and glycolipids (lipidomics), a more complete picture of cellular resource allocation and metabolic fate can be achieved.

Stable isotope labeling, including the use of 13C-labeled precursors, is a powerful technique for quantitative proteomics and glycomics. nih.gov For instance, the incorporation of the 13C6-labeled GlcNAc moiety into N-glycans and O-glycans allows for the precise quantification of changes in the glycoproteome in response to various stimuli or in different disease states. nih.gov This can reveal how alterations in HBP flux directly impact the structure and function of specific proteins, influencing processes such as protein folding, stability, and cell signaling. nih.gov

Similarly, in lipidomics, tracing the 13C label from this compound into the glycan head groups of glycolipids can elucidate the dynamics of glycolipid synthesis and turnover. researchgate.netnih.gov Isotope labeling combined with liquid chromatography-mass spectrometry (LC-MS) allows for the determination of turnover rates for various lipid species. researchgate.net This integrated approach can reveal connections between the HBP and lipid metabolism, which are crucial for understanding processes like membrane trafficking and cell-cell recognition. The combination of these datasets provides a powerful platform for systems biology, allowing for the construction of comprehensive models of cellular metabolism. mdpi.come-enm.org

Development of Advanced Computational Models for Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions. researchgate.net The use of 13C-labeled substrates, such as this compound, provides the empirical data necessary for these computational models. nih.gov Future research will focus on the development of more sophisticated and comprehensive computational models to analyze the data generated from this compound tracing experiments.

Current MFA software, such as INCA and MFA Suite, provides robust platforms for analyzing isotopomer data. vueinnovations.com However, the complexity of mammalian cell metabolism, with its multiple compartments and interconnected pathways, presents ongoing challenges. nih.gov Advanced computational models are being developed to address these complexities, including dynamic MFA (DMFA) which can analyze metabolic systems that are not at a steady state. nih.gov This is particularly important for studying dynamic cellular processes like differentiation and proliferation.

The development of genome-scale metabolic models (GEMs) offers a framework for integrating flux analysis data with genomic and transcriptomic information. e-enm.org By constraining these models with flux data from this compound tracing, researchers can generate more accurate predictions of metabolic phenotypes under different conditions. unt.edu Furthermore, advances in machine learning are being explored to enhance flux quantification from complex isotope tracing data, potentially making the analysis more scalable and accessible. energy.gov These advanced modeling approaches will be critical for interpreting the intricate datasets generated from multi-omics studies and for identifying key regulatory nodes in metabolic networks.

Novel Applications of this compound in High-Throughput Screening and Glycobiomarker Discovery Methodologies

The unique ability of this compound to probe the HBP and glycosylation pathways opens up new avenues for its application in high-throughput screening (HTS) and the discovery of novel glycobiomarkers.

In the realm of drug discovery, HTS assays are essential for identifying compounds that modulate the activity of specific enzymes or pathways. nih.gov this compound can be utilized in cell-based HTS assays to screen for inhibitors of glycosyltransferases or other enzymes in the HBP. researchgate.netescholarship.org By monitoring the incorporation of the 13C label into specific glycans or glycoproteins using mass spectrometry, the efficacy of potential inhibitors can be rapidly assessed. This approach offers a more physiologically relevant screening environment compared to traditional in vitro enzyme assays.

The discovery of disease-specific biomarkers is a critical goal in diagnostics and personalized medicine. Altered glycosylation is a hallmark of many diseases, including cancer. nih.govnih.gov this compound can be a powerful tool in the discovery of glycobiomarkers. By tracing the incorporation of the 13C label into the glycoproteome of diseased versus healthy cells or tissues, researchers can identify specific glycoproteins or glycan structures that are differentially synthesized. acs.org This stable isotope labeling approach enhances the accuracy of quantitative comparisons, facilitating the identification of robust biomarker candidates. nih.gov These candidates can then be further validated for their diagnostic and prognostic potential.

Q & A

Q. What are the key considerations for designing experiments using N-Acetyl-D-glucosamine-13C6 in metabolic flux analysis?

  • Methodological Answer : To track glucose metabolism, incubate cells with this compound, which enters the glycolytic salvage pathway. Post-incubation, analyze isotopic enrichment in glycoconjugates and glycolytic intermediates via liquid chromatography-mass spectrometry (LC-MS). Ensure proper quenching of metabolic activity and use internal standards to normalize data. For validation, compare results with unlabeled controls and reference isotopic patterns in databases like PubChem .

Q. How does isotopic labeling position (e.g., [UL-13C6] vs. [1,2-13C2]) influence experimental outcomes in NMR studies?

  • Methodological Answer : The labeling position determines which carbons are detectable in NMR spectra. For example, [UL-13C6] enables full tracing of all carbons in the glucosamine backbone, while site-specific labels (e.g., [1,2-13C2]) simplify spectral interpretation for targeted metabolic steps. Optimize NMR parameters (e.g., pulse sequences, relaxation delays) to enhance sensitivity for 13C signals, and validate assignments using reference spectra from databases like NIST .

Q. What protocols are recommended for synthesizing 13C-labeled N-Acetyl-D-glucosamine derivatives?

  • Methodological Answer : Synthesis typically involves acetylating 13C6-glucosamine with 13C-labeled acetic anhydride. Key steps include protecting hydroxyl groups (e.g., using tert-butyldiphenylsilyl) to direct regioselective acetylation, followed by deprotection. Monitor reaction progress via thin-layer chromatography (TLC) and confirm isotopic purity using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic incorporation data when using differently labeled this compound variants?

  • Methodological Answer : Discrepancies may arise from differences in isotopic scrambling or salvage pathway efficiency. For example, [UL-13C6] labels all carbons, while [1,2-13C2] may lose labels during catabolism. Use tandem mass spectrometry (MS/MS) to trace intact fragments and model isotopic distributions with software like IsoCor. Cross-validate findings with complementary techniques (e.g., 13C-NMR) to confirm labeling fidelity .

Q. What strategies optimize the use of this compound in studying glycosylation kinetics in live cells?

  • Methodological Answer : Perform pulse-chase experiments: Pulse cells with the labeled compound, then replace media with unlabeled analogs. Terminate reactions at timed intervals and extract glycoproteins for LC-MS analysis. Quantify label incorporation into N-linked glycans using enzymatic digestion (e.g., PNGase F) and hydrophilic interaction liquid chromatography (HILIC). Normalize data to total protein content to account for cell viability variations .

Q. How can isotopic purity of this compound be validated to ensure reproducibility in structural biology studies?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) at high magnetic fields (≥600 MHz) to detect minor non-13C signals. For mass spectrometry, employ selected reaction monitoring (SRM) to quantify isotopic impurities. Cross-check with synthetic standards (e.g., [UL-13C6]-glucose) to calibrate instrument response. Document purity thresholds (e.g., ≥99% 13C) in metadata for reproducibility .

Q. What computational tools are essential for modeling metabolic flux using this compound tracing data?

  • Methodological Answer : Leverage flux balance analysis (FBA) tools like COBRApy or INCA to integrate isotopomer distributions. Input LC-MS or NMR data into models to estimate flux rates through pathways like the hexosamine biosynthetic pathway (HBP). Validate models using knockout cell lines or enzyme inhibitors (e.g., DON for GFAT) to perturb fluxes and compare predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.